3-butoxy-N-(4-iodo-2-methylphenyl)benzamide
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Overview
Description
3-butoxy-N-(4-iodo-2-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butoxy group, an iodine atom, and a methyl group attached to a phenyl ring, which is further connected to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-(4-iodo-2-methylphenyl)benzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
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Step 1: Preparation of the Aryl Halide
- The starting material, 4-iodo-2-methylphenylamine, is reacted with butyl bromide in the presence of a base such as potassium carbonate to form 4-iodo-2-methyl-N-butylphenylamine.
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Step 2: Formation of the Benzamide
- The intermediate, 4-iodo-2-methyl-N-butylphenylamine, is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N-(4-iodo-2-methylphenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
3-butoxy-N-(4-iodo-2-methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-butoxy-N-(4-iodo-2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-butoxy-N-(4-bromo-2-methylphenyl)benzamide
- 3-butoxy-N-(4-chloro-2-methylphenyl)benzamide
- 3-butoxy-N-(4-fluoro-2-methylphenyl)benzamide
Uniqueness
3-butoxy-N-(4-iodo-2-methylphenyl)benzamide is unique due to the presence of the iodine atom, which can impart distinct reactivity and properties compared to its bromo, chloro, and fluoro analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications.
Properties
IUPAC Name |
3-butoxy-N-(4-iodo-2-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20INO2/c1-3-4-10-22-16-7-5-6-14(12-16)18(21)20-17-9-8-15(19)11-13(17)2/h5-9,11-12H,3-4,10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNXHOPSKDJUPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)I)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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